Cas no 1904401-26-8 (4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine)

4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 化学的及び物理的性質
名前と識別子
-
- 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine
- F6444-6325
- (3-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
- AKOS025335011
- 4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
- 1904401-26-8
- (3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone
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- インチ: 1S/C18H20N4O3/c1-24-15-4-2-3-13(9-15)17(23)22-11-14-10-19-18(20-16(14)12-22)21-5-7-25-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3
- InChIKey: LQNSZASORDMFAU-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2=NC=C3C(CN(C(C4C=CC=C(C=4)OC)=O)C3)=N2)CC1
計算された属性
- せいみつぶんしりょう: 340.15354051g/mol
- どういたいしつりょう: 340.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6444-6325-25mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-50mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-10μmol |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-4mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-20mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-2mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-75mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-2μmol |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-40mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6444-6325-3mg |
4-[6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
1904401-26-8 | 3mg |
$63.0 | 2023-09-08 |
4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholine 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Book reviews
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo3,4-dpyrimidin-2-ylmorpholineに関する追加情報
Comprehensive Overview of 4-6-(3-Methoxybenzoyl)-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-2-ylMorpholine (CAS No. 1904401-26-8)
The compound 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine (CAS No. 1904401-26-8) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the pyrrolopyrimidine core and morpholine moiety, make it a promising candidate for drug discovery, particularly in targeting kinase-related pathways. Researchers are increasingly exploring its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders, aligning with current trends in precision medicine.
One of the most searched questions in scientific databases revolves around the synthesis and mechanism of action of 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine. Studies suggest that its 3-methoxybenzoyl group enhances binding affinity to specific enzymatic pockets, while the morpholine ring improves solubility and bioavailability. This dual functionality addresses a critical challenge in modern drug development: balancing potency with pharmacokinetic properties. As interest grows in small-molecule inhibitors, this compound stands out due to its modular design, which allows for iterative optimization.
In the context of AI-driven drug discovery, CAS No. 1904401-26-8 has been featured in computational studies predicting its interactions with protein targets. Machine learning models highlight its potential as a selective kinase inhibitor, a topic frequently queried in academic and industrial forums. The compound’s pyrrolo[3,4-d]pyrimidine scaffold is particularly noteworthy, as it mimics ATP-binding sites, a hot topic in oncology research. Such insights are invaluable for researchers leveraging high-throughput screening and fragment-based drug design.
Another trending discussion involves the structure-activity relationship (SAR) of 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine. Users often search for derivatives or analogues of this compound to explore broader therapeutic applications. Recent publications emphasize modifications at the methoxybenzoyl position to enhance metabolic stability, a key concern in medicinal chemistry. Additionally, its potential role in immunomodulation has sparked interest, given the rising demand for immune-oncology agents.
From a synthetic chemistry perspective, the preparation of CAS No. 1904401-26-8 involves multi-step protocols, including Pd-catalyzed cross-coupling and cyclization reactions. These methods are frequently optimized to improve yield and purity, as noted in patent literature. The compound’s chiral centers also present opportunities for asymmetric synthesis, a niche yet rapidly growing field. Such details are often sought after by chemists troubleshooting scale-up challenges.
Environmental and green chemistry considerations are increasingly relevant to discussions about 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine. Researchers are exploring solvent-free or biocatalytic routes to synthesize this compound, aligning with global sustainability goals. This aligns with frequent searches for eco-friendly synthetic methods in pharmaceutical manufacturing.
In summary, 4-6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-ylmorpholine (CAS No. 1904401-26-8) represents a versatile scaffold with multifaceted applications. Its integration into drug discovery pipelines, coupled with advancements in computational modeling and sustainable synthesis, ensures its continued relevance in scientific discourse. As the demand for targeted therapies grows, this compound exemplifies the intersection of innovation and practicality in modern chemistry.
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